Phenylpropionylglycine

説明

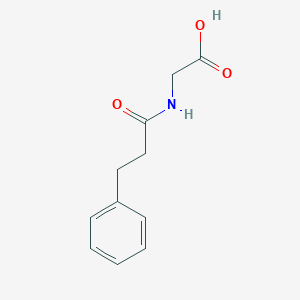

Structure

2D Structure

特性

IUPAC Name |

2-(3-phenylpropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIQSAXUPKPPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864969 | |

| Record name | N-(3-Phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylpropionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56613-60-6 | |

| Record name | (3-Phenylpropionyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56613-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenylpropanamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylpropionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenylpropionylglycine: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), a metabolite derived from the conjugation of 3-phenylpropionic acid and glycine, has garnered increasing interest in the scientific community.[1] Initially recognized as a biomarker for certain inborn errors of metabolism, recent studies have unveiled its potential role in metabolic regulation, particularly in adipogenesis. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its interaction with the peroxisome proliferator-activated receptor (PPAR) signaling pathway. Detailed experimental protocols are provided to facilitate further research into this promising molecule.

Chemical Structure and Properties

This compound, systematically named 2-(3-phenylpropanamido)acetic acid, is an N-acyl-alpha amino acid.[2] Its structure consists of a phenyl group attached to a propionyl group, which is in turn linked to the amino group of glycine via an amide bond.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(3-phenylpropanamido)acetic acid | [2] |

| CAS Number | 56613-60-6 | [3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Molecular Weight | 207.23 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)NCC(=O)O | [2] |

| InChI Key | YEIQSAXUPKPPBN-UHFFFAOYSA-N | [5] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Purity | ≥98% (analytical standard) | [4] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml | [3] |

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between 3-phenylpropanoic acid and glycine. This can be achieved through standard peptide coupling methodologies. The general approach requires the activation of the carboxylic acid of 3-phenylpropanoic acid to make it more susceptible to nucleophilic attack by the amino group of glycine. To prevent self-coupling of glycine, its amino group is often protected during the reaction.

Experimental Protocol: Chemical Synthesis

This protocol outlines a general procedure for the synthesis of N-(3-phenylpropanoyl)glycine.

Materials:

-

3-phenylpropanoic acid

-

Glycine methyl ester hydrochloride (or another protected form of glycine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[6]

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (for ester hydrolysis)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Activation of 3-Phenylpropanoic Acid:

-

Dissolve 3-phenylpropanoic acid (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.1 equivalents) or DCC (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the formation of the active ester is complete (can be monitored by TLC).

-

-

Coupling Reaction:

-

In a separate flask, dissolve glycine methyl ester hydrochloride (1 equivalent) in DCM or DMF.

-

Add TEA or DIPEA (2.2 equivalents) to neutralize the hydrochloride and free the amine.

-

Slowly add the solution of the activated 3-phenylpropanoic acid to the glycine methyl ester solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with EtOAc and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-phenylpropanoyl)glycine methyl ester.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

-

Ester Hydrolysis (Deprotection):

-

Dissolve the purified methyl ester in a mixture of methanol or THF and water.

-

Add an aqueous solution of NaOH or LiOH (1.5-2 equivalents).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield this compound.

-

The following diagram illustrates the general workflow for the chemical synthesis of this compound.

References

- 1. 3-Phenylpropionylglycine | Rupa Health [rupahealth.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000860) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. N-(3-Phenylpropionyl)glycine analytical standard 56613-60-6 [sigmaaldrich.com]

- 5. xcessbio.com [xcessbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Phenylpropionylglycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG) is an acylglycine metabolite that has garnered significant interest in the scientific community. It serves as a crucial biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism. Furthermore, recent studies have highlighted its potential role in metabolic regulation, including anti-adipogenic effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological synthesis, and functions, with a focus on experimental protocols for its study and quantification. Detailed methodologies for enzymatic assays, cell-based studies, and quantitative analysis are presented, alongside a visualization of its interaction with the PPAR signaling pathway.

Core Data

This section summarizes the key quantitative and identifying information for this compound.

| Property | Value | Reference |

| CAS Number | 56613-60-0 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| IUPAC Name | 2-(3-phenylpropanamido)acetic acid | [1] |

Biological Synthesis and Significance

This compound is synthesized endogenously through the action of the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT)[2][3]. This enzyme catalyzes the conjugation of 3-phenylpropionyl-CoA with glycine[4]. The precursor, 3-phenylpropionic acid, is a product of anaerobic bacterial metabolism in the gut.

The primary clinical significance of this compound lies in its use as a diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of medium-chain acyl-CoAs, which are then alternatively metabolized, leading to increased urinary excretion of specific acylglycines, including this compound.

Recent research has also suggested a role for this compound in regulating adipogenesis. Studies have shown that it can suppress lipid droplet accumulation in preadipocytes by down-regulating lipogenic genes, potentially through the peroxisome proliferator-activated receptor (PPAR) signaling pathway[5].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of GLYAT, the enzyme responsible for this compound synthesis. The assay is based on the detection of the free coenzyme A (CoA) released during the reaction using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Purified GLYAT enzyme

-

3-Phenylpropionyl-CoA (substrate)

-

Glycine (substrate)

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of DTNB in 100 mM potassium phosphate buffer (pH 7.5).

-

Prepare stock solutions of 3-phenylpropionyl-CoA and glycine in Tris-HCl buffer.

-

-

Reaction Mixture:

-

In each well of a 96-well plate, add the following in order:

-

Tris-HCl buffer (to a final volume of 200 µL)

-

DTNB to a final concentration of 0.2 mM.

-

Glycine to a final concentration of 10 mM.

-

Purified GLYAT enzyme (e.g., 1-5 µg).

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 3-phenylpropionyl-CoA to a final concentration of 100 µM.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the GLYAT activity.

-

-

Calculation:

-

Calculate the enzyme activity using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

-

Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Urine samples

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C₆-Phenylpropionylglycine)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet any debris.

-

To 100 µL of the supernatant, add the internal standard to a final concentration of 1 µM.

-

Acidify the sample with 10 µL of 1% formic acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other urine components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z 206.1) -> Product ion (e.g., m/z 74.0)

-

Internal Standard: Precursor ion (m/z 212.1) -> Product ion (e.g., m/z 74.0)

-

-

-

-

Quantification:

-

Create a calibration curve using known concentrations of the this compound analytical standard.

-

Quantify the amount of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Anti-Adipogenic Effect of this compound on 3T3-L1 Cells

This protocol describes how to assess the potential of this compound to inhibit the differentiation of preadipocytes into mature adipocytes using the 3T3-L1 cell line.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Insulin

-

Dexamethasone (DEX)

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin

Procedure:

-

Cell Culture and Differentiation Induction:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.

-

Once the cells reach confluence (Day 0), induce differentiation by switching to a differentiation medium (DMEM with 10% FBS, 1 µM DEX, 0.5 mM IBMX, and 10 µg/mL insulin). Treat the cells with varying concentrations of this compound during this step.

-

After 2 days (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound.

-

From Day 4 onwards, maintain the cells in DMEM with 10% FBS, replenishing the medium every 2 days, with the continued presence of this compound.

-

-

Oil Red O Staining (Day 8-10):

-

Wash the differentiated adipocytes with PBS.

-

Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the lipid droplets by incubating the cells with Oil Red O solution for 20-30 minutes.

-

Wash the cells with water to remove excess stain.

-

-

Quantification of Lipid Accumulation:

-

Visually assess the lipid droplet formation under a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a wavelength of 510 nm. A decrease in absorbance in this compound-treated cells compared to the control indicates an anti-adipogenic effect.

-

Signaling Pathway and Workflow Diagrams

Enzymatic Synthesis of this compound

The following diagram illustrates the enzymatic reaction catalyzed by Glycine N-Acyltransferase (GLYAT) leading to the formation of this compound.

References

- 1. This compound | C11H13NO3 | CID 152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000860) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

Phenylpropionylglycine: A Comprehensive Technical Guide to its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), an acylglycine metabolite, stands at the intersection of host and microbial metabolism. Formed from the conjugation of gut microbiota-derived 3-phenylpropionic acid (PPA) with glycine, PPG's presence and concentration in biological fluids offer a window into crucial metabolic processes.[1][2] Elevated urinary PPG is a well-established biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[3][4] Beyond its diagnostic utility, emerging research highlights PPG's potential as a modulator of host metabolism, particularly in adipogenesis through its influence on the PPAR signaling pathway. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, detailing its biosynthesis, degradation, and physiological roles. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of the key metabolic and experimental workflows.

Introduction

This compound (chemical formula: C₁₁H₁₃NO₃) is an N-acyl-alpha amino acid, a class of molecules characterized by a fatty acid linked to glycine via an amide bond.[5] While acylglycines are typically minor metabolites of fatty acids, their levels can be significantly altered in certain inborn errors of metabolism.[5] The metabolic journey of PPG begins with the dietary intake of the essential amino acid phenylalanine. Gut microbiota, particularly species like Clostridium sporogenes, metabolize phenylalanine into 3-phenylpropionic acid (PPA).[6][7] PPA is then absorbed by the host and subsequently conjugated with glycine in the liver and kidneys to form PPG.[2] This guide will elucidate the intricate details of these pathways and their implications for human health and disease.

Biosynthesis of this compound

The formation of this compound is a multi-step process that bridges the metabolic activities of the gut microbiome and the host.

Microbial Production of 3-Phenylpropionic Acid (PPA)

The initial and rate-limiting step in PPG biosynthesis is the conversion of dietary phenylalanine to 3-phenylpropionic acid by anaerobic bacteria in the gut.[8][9] Clostridium sporogenes is a key bacterium known to carry out this transformation.[6][7] The pathway involves a series of enzymatic reactions:

-

Transamination: Phenylalanine is first converted to phenylpyruvate.

-

Reduction: Phenylpyruvate is then reduced to phenyllactate by phenyllactate dehydrogenase.[7]

-

Dehydration: Phenyllactate is subsequently dehydrated to trans-cinnamic acid by the heterotrimeric enzyme phenyllactate dehydratase.[7]

-

Reduction: Finally, trans-cinnamic acid is reduced to 3-phenylpropionic acid by an acyl-CoA dehydrogenase.[3]

The enzymes involved in the reductive pathway in C. sporogenes include phenyllactate dehydrogenase (fldH), acyl-CoA transferase (fldA), phenyllactate dehydratase (fldBC) and its activase (fldI), and acyl-CoA dehydrogenase (acdA).[6]

Host-mediated Conjugation of PPA with Glycine

Once absorbed into the bloodstream, PPA is transported to the liver and kidneys, where it undergoes conjugation with glycine to form this compound. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) .[4] The reaction proceeds as follows:

3-phenylpropionyl-CoA + Glycine ⇌ this compound + CoA

This conjugation reaction serves as a detoxification pathway, converting the carboxylic acid PPA into a more water-soluble and readily excretable form.[10]

Degradation of this compound

The primary route for the degradation of this compound, like other N-acylglycines, is through hydrolysis of the amide bond, which releases 3-phenylpropionic acid and glycine.[1][11][12]

Key enzymes implicated in this process include:

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is a major player in the degradation of a wide range of fatty acid amides and is known to hydrolyze N-acylglycines.[1][11]

-

Peptidase M20 Domain Containing 1 (PM20D1): This is a bidirectional enzyme capable of both synthesizing and hydrolyzing N-acyl amino acids.[11]

The degradation of PPG is crucial for maintaining metabolic homeostasis and recycling its constituent molecules.

Role in Metabolic Pathways and Clinical Significance

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

The most well-documented clinical significance of PPG is its use as a diagnostic marker for Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .[3][4] In individuals with MCAD deficiency, the β-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of medium-chain acyl-CoAs, which can then be shunted into alternative metabolic pathways, including conjugation with glycine. The accumulation of 3-phenylpropionyl-CoA, a substrate for MCAD, results in its increased conjugation with glycine, leading to significantly elevated levels of PPG in the urine.[13]

It is important to note that the reliability of PPG as a screening marker in early infancy can be limited due to the underdeveloped gut microbiome, which may not yet efficiently produce the PPA precursor.[8][9]

Modulation of Adipogenesis and PPAR Signaling

Recent studies have suggested a role for PPG in regulating adipogenesis.[2] PPG has been shown to have anti-adipogenic effects, suppressing the accumulation of lipid droplets during the differentiation of preadipocytes into adipocytes.[10] This effect is mediated through the downregulation of lipogenic genes and by influencing the peroxisome proliferator-activated receptor (PPAR) signaling pathway .[2][10] This makes PPG a molecule of interest for research into obesity and metabolic syndrome.

Quantitative Data

The following table summarizes the available quantitative data for this compound concentrations in urine.

| Condition | Analyte | Matrix | Concentration Range | Reference |

| Healthy Individuals | This compound | Urine | 0 - 0.5 nmol/mg Creatinine | [14] |

| MCAD Deficiency | This compound | Urine | Significantly increased | [3] |

Note: Specific quantitative ranges for PPG in MCAD deficiency are not consistently reported in the literature, with most sources indicating a "significant increase" compared to healthy controls.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6.1.1. Materials and Reagents

-

This compound analytical standard

-

Internal standard (e.g., ¹³C- or ²H-labeled this compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples

6.1.2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 4000 x g for 5 minutes to pellet any particulate matter.

-

Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 400 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

6.1.3. LC-MS/MS Conditions (Example)

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M+H]⁺ → Product ion(s) (specific m/z values to be determined by infusion of the analytical standard)

-

Internal Standard: Precursor ion [M+H]⁺ → Product ion(s)

-

6.1.4. Data Analysis

Quantification is achieved by constructing a calibration curve using the analytical standard and the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Visualizations

Metabolic Pathways

Caption: Metabolic pathway of this compound from dietary phenylalanine to urinary excretion.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in urine by LC-MS/MS.

Conclusion

This compound serves as a critical link between the metabolic functions of the gut microbiome and the host. Its role as a diagnostic biomarker for MCAD deficiency is well-established, providing a non-invasive method for identifying this serious metabolic disorder. Furthermore, the emerging evidence of its involvement in the regulation of adipogenesis and PPAR signaling opens new avenues for research into metabolic diseases such as obesity. The methodologies outlined in this guide provide a foundation for researchers to further investigate the complex roles of this compound in health and disease, with the potential to uncover novel therapeutic targets and diagnostic strategies. The continued exploration of this and other gut microbiota-derived metabolites will undoubtedly deepen our understanding of the intricate interplay between our resident microbes and our own metabolic machinery.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Phenylpropionylglycine | Rupa Health [rupahealth.com]

- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000860) [hmdb.ca]

- 6. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Limitations of 3-phenylpropionylglycine in early screening for medium-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 13. Enzymatical hydrolysis of N-glycans from glycoproteins and fluorescent labeling by 2-aminobenzamide (2-AB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Phenylpropionylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

Synthesis of Phenylpropionylglycine Analytical Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of phenylpropionylglycine. The content is structured to serve as a practical resource for researchers requiring a well-characterized analytical standard of this compound.

Introduction

This compound (PPG), with the chemical formula C₁₁H₁₃NO₃, is an acylglycine naturally formed through the conjugation of 3-phenylpropionic acid and glycine.[1] It is recognized as a biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2] Furthermore, as a metabolite produced by gut microbiota, PPG has garnered interest for its potential influence on host metabolism, including anti-adipogenic effects mediated through the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[1] The availability of a high-purity analytical standard is crucial for accurate quantification and further investigation of its biological functions.

Synthetic Pathway Overview

The synthesis of this compound as an analytical standard can be efficiently achieved through a three-step process involving the protection of glycine, amide coupling, and subsequent deprotection. This strategy ensures a high-purity final product suitable for analytical applications.

Logical Relationship of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established methods for amino acid protection, peptide coupling, and deprotection.

Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride (Protection)

Objective: To protect the carboxylic acid group of glycine as an ethyl ester to prevent side reactions during the subsequent amide coupling.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

-

Cool the ethanol in an ice bath and slowly add thionyl chloride (1.2 eq.) dropwise with stirring.

-

After the addition is complete, add glycine (1.0 eq.) to the solution.

-

Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting white solid, glycine ethyl ester hydrochloride, can be used in the next step without further purification.

Step 2: Synthesis of N-(3-Phenylpropanoyl)glycine Ethyl Ester (Amide Coupling)

Objective: To form the amide bond between 3-phenylpropionic acid and the protected glycine ethyl ester.

Methodology:

-

Dissolve 3-phenylpropionic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, suspend glycine ethyl ester hydrochloride (1.0 eq.) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA) (1.1 eq.) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.

-

To the cooled solution of 3-phenylpropionic acid and HOBt, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the neutralized glycine ethyl ester solution to the activated carboxylic acid mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.

-

Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-phenylpropanoyl)glycine ethyl ester.

Step 3: Synthesis of this compound (Deprotection)

Objective: To remove the ethyl ester protecting group to yield the final product, this compound.

Methodology:

-

Dissolve the crude N-(3-phenylpropanoyl)glycine ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[3]

-

Cool the solution to 0 °C in an ice bath.[3]

-

Add solid lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq.) to the stirred solution.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully add 1 M HCl at 0 °C to acidify the mixture to a pH of ~3-4.[3]

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[3]

-

Combine the organic layers and wash with brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[3]

Purification

Objective: To purify the final product to an analytical standard grade.

Methodology:

-

The crude this compound can be purified by recrystallization.

-

A common solvent system for the recrystallization of N-acyl amino acids is ethyl acetate/hexane.[4]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes cloudy.

-

Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Analytical Characterization Data

The following tables summarize the expected analytical data for the synthesized this compound analytical standard.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [5] |

| Molecular Weight | 207.23 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Purity (HPLC) | ≥98.0% | |

| Storage Temperature | 2-8°C |

Table 1: Physical and Chemical Properties of this compound.

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.30-7.19 (m, 5H, Ar-H), 6.10 (br s, 1H, NH), 4.06 (d, J=5.0 Hz, 2H, -CH₂-COOH), 2.98 (t, J=7.5 Hz, 2H, Ar-CH₂-), 2.58 (t, J=7.5 Hz, 2H, -CH₂-CO-) |

| ¹³C NMR (Predicted) δ (ppm) | 173.5 (C=O, amide), 171.0 (C=O, acid), 140.5 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 41.5 (-CH₂-COOH), 38.0 (Ar-CH₂-), 31.5 (-CH₂-CO-) |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 206.0823 |

| FTIR (KBr) ν (cm⁻¹) | ~3300 (N-H stretch), ~3000-2500 (O-H stretch, acid), ~1720 (C=O stretch, acid), ~1640 (Amide I band, C=O stretch), ~1550 (Amide II band, N-H bend) |

Table 2: Spectroscopic Data for this compound.

Biological Context: PPAR Signaling Pathway

This compound has been shown to influence the peroxisome proliferator-activated receptor (PPAR) signaling pathway. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.

Simplified PPAR Signaling Pathway

Caption: this compound interaction with the PPAR signaling pathway.

References

Phenylpropionylglycine: An In-depth Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), an N-acyl-alpha amino acid, has emerged as a significant metabolite at the intersection of host and gut microbial metabolism. Primarily recognized as a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, recent research has unveiled its potential role in metabolic regulation, particularly in adipogenesis. This technical guide provides a comprehensive overview of the core knowledge surrounding PPG, including its biochemical properties, biosynthesis, and analytical methodologies. Furthermore, it delves into its biological functions, with a focus on its interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Detailed experimental protocols and quantitative data are presented to support researchers in their investigative endeavors.

Introduction

N-acyl-alpha amino acids (NAAAs) are a class of lipid signaling molecules involved in a variety of physiological processes.[1] this compound, a member of this class, is formed through the conjugation of 3-phenylpropionic acid (PPA), a metabolite of gut microbial origin, with the amino acid glycine.[2] Its chemical formula is C11H13NO3, and it has a molecular weight of 207.23 g/mol .[3] The presence and concentration of PPG in biological fluids, particularly urine, serve as a crucial indicator of specific inborn errors of metabolism.[4] Beyond its diagnostic utility, PPG is gaining attention for its potential bioactivity, including its influence on adipocyte differentiation.[5] This guide aims to consolidate the current technical knowledge on this compound to facilitate further research and development.

Biochemical and Physicochemical Properties

This compound is an amphiphilic molecule with a hydrophobic phenylpropionyl tail and a hydrophilic glycine head. This structure is characteristic of N-acyl amino acids and contributes to their diverse biological activities.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C11H13NO3 | [3] |

| Molecular Weight | 207.23 g/mol | [3] |

| CAS Number | 56613-60-6 | [7] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in PBS (pH 7.2). | [3][7] |

Biosynthesis and Metabolism

The synthesis of this compound is a multi-step process that highlights the intricate interplay between the gut microbiome and host metabolism.

Gut Microbial Production of 3-Phenylpropionic Acid (PPA)

The precursor to PPG, 3-phenylpropionic acid, is a product of the anaerobic metabolism of the amino acid phenylalanine by gut microbiota.[5] Certain species of gut bacteria, such as Clostridium sporogenes, are known to convert phenylalanine to PPA.[8] This biotransformation is a key step in the overall synthesis of PPG.

Host-Mediated Glycine Conjugation

Following its production in the gut, PPA is absorbed into the host's circulation. In the mitochondria of liver and kidney cells, PPA is conjugated with glycine to form this compound.[9] This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[10] The enzymatic reaction involves the activation of PPA to its CoA thioester, 3-phenylpropionyl-CoA, which then serves as the acyl donor for the N-acylation of glycine.[10]

Below is a diagram illustrating the biosynthetic workflow of this compound.

Caption: Biosynthesis of this compound.

Quantitative Data

The quantification of this compound in urine is a critical diagnostic tool, particularly for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Table 2: Urinary this compound Concentrations

| Condition | Age Group | Concentration (mmol/mol creatinine) | Reference |

| Normal | Newborn (0-30 days) | 0.01 (0-0.42) | [2] |

| Normal | Children (1-18 years) | 0.0 | [2] |

| Normal | Adult (>18 years) | <0.1 | [2][11] |

| MCAD Deficiency | Children (1-13 years) | 3.819 | [2] |

| MCAD Deficiency | Adult (>18 years) | 1.00 (0.00-2.00) | [2] |

Note: The ranges provided are indicative and may vary between different analytical laboratories and patient populations.

Experimental Protocols

The accurate measurement of this compound and other acylglycines is typically achieved using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Urinary Acylglycine Analysis by UPLC-MS/MS

This protocol provides a general framework for the quantification of acylglycines in urine.

Objective: To separate, detect, and quantify this compound and other acylglycines in human urine.

Materials:

-

Urine sample

-

Internal standards (stable isotope-labeled acylglycines)

-

Ethyl acetate

-

Butanolic HCl

-

Nitrogen gas supply

-

UPLC system coupled with a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Normalize urine samples based on creatinine concentration.

-

Add a known concentration of a mixture of isotopically labeled acylglycine internal standards to each sample.

-

Acidify the samples.

-

Perform liquid-liquid extraction with ethyl acetate.

-

Separate the organic phase and evaporate it to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in butanolic HCl.

-

Heat the samples to facilitate the formation of butyl esters.

-

Evaporate the samples to dryness again under nitrogen.

-

-

UPLC-MS/MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent for injection.

-

Inject the sample into the UPLC system.

-

Perform chromatographic separation using a suitable column (e.g., C18) with a gradient elution profile.

-

Introduce the column effluent into the tandem mass spectrometer.

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylglycine and their corresponding internal standards.

-

-

Quantification:

Biological Activity and Signaling Pathways

While PPG is well-established as a biomarker, its biological activities are an active area of research.

Anti-Adipogenic Effects

Studies have shown that this compound can suppress the differentiation of preadipocytes into mature adipocytes.[5] This anti-adipogenic effect is attributed to the downregulation of key lipogenic genes.[5] While the direct IC50 value for PPG's anti-adipogenic activity is not widely reported in the literature, its mechanism of action is linked to the modulation of the PPAR signaling pathway.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. PPARγ is the master regulator of adipogenesis. This compound has been shown to inhibit adipocyte differentiation by suppressing the adiponectin-PPAR pathway.[5]

The following diagram illustrates the central role of PPARγ in adipocyte differentiation.

Caption: PPARγ signaling in adipocyte differentiation.

Broader Therapeutic Potential of N-Acyl-Alpha Amino Acids

The class of N-acyl-alpha amino acids, to which PPG belongs, is being explored for a range of therapeutic applications. These molecules have been identified as potential ligands for G-protein coupled receptors (GPRs), nuclear receptors, and ion channels.[6] Their roles as signaling molecules suggest potential applications in areas such as pain management, inflammation, and metabolic disorders like obesity.[6] Further research into the specific biological activities of this compound may uncover novel therapeutic avenues.

Conclusion

This compound is a multifaceted N-acyl-alpha amino acid with established importance in clinical diagnostics and emerging potential in metabolic research. Its unique origin from the interplay of gut microbial and host metabolism makes it a fascinating subject for further investigation. The detailed information on its properties, biosynthesis, and analytical methods provided in this guide is intended to serve as a valuable resource for scientists and researchers. Future studies focusing on the precise molecular mechanisms of its bioactivity and its broader physiological roles will be crucial for translating our understanding of this metabolite into tangible applications in drug development and personalized medicine.

References

- 1. scilit.com [scilit.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000860) [hmdb.ca]

- 3. N-(3-Phenylpropionyl)glycine | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-adipogenic and anti-obesity activities of purpurin in 3T3-L1 preadipocyte cells and in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The intricate role of Phenylpropionylglycine in Host-Microbe Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), a metabolite derived from the interplay between the gut microbiota and host, is emerging as a significant modulator of host metabolism. Produced from the microbial breakdown of dietary aromatic amino acids, PPG has demonstrated potent anti-adipogenic properties. This technical guide provides an in-depth analysis of the function of PPG in host-microbe interactions, with a particular focus on its mechanism of action in adipocyte differentiation. We present a compilation of quantitative data from key studies, detailed experimental protocols for in vitro validation, and visual representations of the signaling pathways and metabolic processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, metabolic diseases, and drug development.

Introduction

The gut microbiome plays a pivotal role in human health and disease, largely through the production of a diverse array of metabolites that can influence host physiology. Among these is this compound (PPG), a glycine conjugate of 3-phenylpropionic acid (PPA). PPA is generated by gut bacteria, particularly from the Clostridium genus, through the metabolism of dietary phenylalanine. Once absorbed by the host, PPA is conjugated with glycine in the liver to form PPG.[1][2][3]

Recent research has highlighted the potential of PPG as a key signaling molecule in host-microbe communication, particularly in the context of metabolic regulation. Studies have shown that PPG can inhibit the differentiation of preadipocytes into mature adipocytes, thereby suppressing lipid accumulation.[4] This anti-adipogenic effect is primarily mediated through the modulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, a critical regulator of adipogenesis.[4] This guide will delve into the molecular mechanisms underlying PPG's function, presenting the available quantitative data and the experimental approaches used to elucidate its role.

Quantitative Data on the Effects of this compound

The anti-adipogenic effects of this compound have been quantified in several key studies. The following tables summarize the significant findings on lipid accumulation and the expression of key adipogenic genes in the 3T3-L1 preadipocyte cell line.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| Treatment | Concentration (µM) | Lipid Accumulation (% of Control) | Reference |

| Control | - | 100 | [4] |

| PPG | 10 | 85 | [4] |

| PPG | 50 | 70 | [4] |

| PPG | 100 | 60 | [4] |

Data are representative of studies measuring lipid accumulation via Oil Red O staining. The percentage of lipid accumulation is normalized to the control group (differentiated cells without PPG treatment).

Table 2: Effect of this compound on the Expression of Adipogenic Genes

| Gene | Treatment (PPG Concentration) | Fold Change in Expression (vs. Control) | Reference |

| PPARγ | 100 µM | -0.5 | [4] |

| C/EBPα | 100 µM | -0.4 | [4] |

| FABP4 | 100 µM | -0.6 | [4] |

| Adiponectin | 100 µM | -0.7 | [4] |

Gene expression levels were determined by quantitative real-time PCR (RT-qPCR) in 3T3-L1 cells differentiated in the presence of PPG. Data represents the fold change in mRNA levels compared to differentiated cells without PPG treatment.

Experimental Protocols

The following protocols are standard methods used to investigate the effects of this compound on adipocyte differentiation and gene expression.

3T3-L1 Preadipocyte Culture and Differentiation

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: To induce differentiation, two-day post-confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

-

PPG Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the differentiation medium at the desired concentrations. A vehicle control (DMSO) is run in parallel.

-

Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days until the cells are fully differentiated (typically 8-10 days).

Quantification of Lipid Accumulation by Oil Red O Staining

-

Fixation: Differentiated 3T3-L1 cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour at room temperature.

-

Staining: The fixed cells are washed with water and then with 60% isopropanol. The cells are then stained with a filtered Oil Red O solution (0.5% in 60% isopropanol) for 10 minutes at room temperature.

-

Washing: The staining solution is removed, and the cells are washed with water until the excess stain is removed.

-

Quantification: The stained lipid droplets are eluted with 100% isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm using a spectrophotometer. The absorbance values are proportional to the amount of lipid accumulated.

Analysis of Gene Expression by Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from the differentiated 3T3-L1 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The relative expression levels of target genes (e.g., PPARγ, C/EBPα, FABP4, Adiponectin) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., β-actin or GAPDH).

-

Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the function of this compound.

Figure 1: Microbial Production and Host Modification of this compound.

Figure 2: this compound's Inhibition of the Adiponectin-PPARγ Signaling Pathway.

Figure 3: Experimental Workflow for Assessing this compound's Anti-Adipogenic Effects.

Conclusion

This compound stands out as a critical microbial-host co-metabolite with significant implications for metabolic health. Its ability to inhibit adipogenesis by targeting the adiponectin-PPAR signaling pathway underscores the profound influence of the gut microbiome on host physiology. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of PPG and other microbial metabolites. A deeper understanding of these host-microbe interactions will be instrumental in developing novel strategies for the prevention and treatment of obesity and related metabolic disorders. Future investigations should focus on the in vivo efficacy of PPG, its precise molecular targets, and the identification of specific gut microbial strains responsible for its production.

References

- 1. The adiponectin signaling pathway as a novel pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon-like peptide 1 regulates adipogenesis in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Elucidation of the Phenylpropionylglycine Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG) is a fascinating metabolite at the intersection of microbial and host metabolism. Produced from the conjugation of gut microbiota-derived phenylpropionic acid (PPA) with glycine in the host's mitochondria, elevated levels of PPG are linked to certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth exploration of the PPG biosynthetic pathway, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms. This document is intended to serve as a comprehensive resource for researchers investigating the role of PPG in health and disease and for professionals in drug development exploring the therapeutic potential of modulating this pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound (PPG) is a two-stage process that begins in the gut and concludes in the host's mitochondria.

Stage 1: Microbial Production of Phenylpropionic Acid (PPA)

The journey to PPG begins with the essential amino acid L-phenylalanine, which is metabolized by anaerobic bacteria in the gut, most notably Clostridium sporogenes. This conversion to phenylpropionic acid (PPA) is carried out by a series of enzymes encoded by the fld gene cluster.[1][2]

The key enzymatic steps are:

-

Reduction of Phenylalanine: L-phenylalanine is first converted to phenyllactate.

-

Dehydration and Reduction: A dehydratase and a dehydrogenase then act on phenyllactate to produce phenylpropionate. The specific enzymes involved include phenyllactate dehydrogenase (fldH), acyl-CoA transferase (fldA), and a dehydratase complex (fldBC) with its activase (fldI).[1][2]

Stage 2: Host-Mediated Glycine Conjugation

Once produced in the gut, PPA is absorbed into the bloodstream and transported to the liver and kidneys. Inside the mitochondria of these host cells, PPA is first activated to its coenzyme A (CoA) thioester, phenylpropionyl-CoA. This activation is a crucial step that prepares PPA for the final conjugation reaction.

The final step in PPG biosynthesis is the conjugation of phenylpropionyl-CoA with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) .[3] The result is the formation of this compound (PPG) and the release of Coenzyme A.

Quantitative Data

Quantitative understanding of the PPG biosynthetic pathway is crucial for modeling its flux and identifying potential bottlenecks. While specific kinetic data for all enzymes with their precise substrates are not exhaustively available in the literature, data for closely related reactions and typical metabolite concentrations provide valuable context.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Organism | Km | Vmax / kcat | Reference(s) |

| Glycine N-acyltransferase (GLYAT) | Benzoyl-CoA | Bovine | ~10-50 µM | - | [4] |

| Glycine | Bovine | >1 mM | - | [4] | |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Phenylpropionyl-CoA | Human | 50 µM | - | [5] |

Table 2: Metabolite Concentrations

| Metabolite | Biological Matrix | Condition | Concentration Range | Reference(s) |

| Phenylpropionic Acid (PPA) | Mouse Cecal Contents | Normal | ~0.2 - 2 µM | [6] |

| This compound (PPG) | Human Urine | Normal | Undetectable to low µM | [3] |

| This compound (PPG) | Human Urine | MCAD Deficiency | Significantly elevated | [3] |

| Phenylpropionyl-CoA | - | - | Data not available | - |

Note: Intracellular concentrations of phenylpropionyl-CoA are challenging to measure and are not currently reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PPG biosynthetic pathway.

3.1. Glycine N-acyltransferase (GLYAT) Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for other N-acyltransferases and relies on the detection of the free thiol group of Coenzyme A released during the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product that can be measured at 412 nm.

Materials:

-

Purified or recombinant GLYAT enzyme

-

Phenylpropionyl-CoA (substrate)

-

Glycine (substrate)

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

DTNB (e.g., 0.2 mM)

-

Glycine (e.g., 10 mM)

-

Phenylpropionyl-CoA (e.g., 0.1 mM)

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of GLYAT enzyme to the reaction mixture.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 412 nm over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

Data Analysis: Plot the absorbance at 412 nm against time. The initial linear portion of the curve represents the initial reaction velocity. The rate of the reaction can be calculated using the Beer-Lambert law and the molar extinction coefficient of the DTNB-thiol adduct (14,150 M-1cm-1).

3.2. Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of PPG in biological fluids like urine or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (urine or plasma)

-

Internal standard (e.g., isotopically labeled PPG)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard.

-

For plasma/serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. For urine, dilution with water may be sufficient.

-

Vortex and centrifuge to pellet precipitated proteins or debris.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 10% ACN with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% FA) and mobile phase B (e.g., ACN with 0.1% FA).

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both PPG and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of PPG and the internal standard.

-

Calculate the peak area ratio of PPG to the internal standard.

-

Generate a calibration curve using known concentrations of PPG standards and their corresponding peak area ratios.

-

Determine the concentration of PPG in the samples by interpolating their peak area ratios on the calibration curve.

-

3.3. Stable Isotope Tracing of the PPG Pathway

This protocol outlines a general approach to trace the metabolic fate of L-phenylalanine to PPG using stable isotope-labeled precursors.

Materials:

-

Stable isotope-labeled L-phenylalanine (e.g., 13C9-L-phenylalanine)

-

Cell culture or animal model system

-

LC-MS/MS system capable of high-resolution mass analysis

Procedure:

-

Labeling:

-

Introduce the stable isotope-labeled L-phenylalanine to the biological system (e.g., add to cell culture medium or administer to an animal model).

-

Allow the system to metabolize the labeled precursor for a defined period.

-

-

Sample Collection and Preparation:

-

At various time points, collect biological samples (e.g., cells, tissues, biofluids).

-

Perform metabolite extraction as described in the LC-MS/MS protocol.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using a high-resolution mass spectrometer to detect the mass shift in PPG and its intermediates due to the incorporation of the stable isotopes.

-

-

Data Analysis:

-

Identify and quantify the isotopologues (molecules with different numbers of isotopic labels) of PPG and its precursors.

-

The pattern and extent of isotope incorporation over time provide insights into the flux through the biosynthetic pathway.

-

Regulatory Mechanisms

The biosynthesis of PPG is regulated at both the microbial and host levels, involving transcriptional control of the key enzymes.

4.1. Regulation of Microbial PPA Production

The expression of the fld gene cluster in Clostridium species is likely regulated by the availability of amino acids and other environmental cues in the gut. While specific regulatory mechanisms for the fld operon are not fully elucidated, bacterial gene expression is often controlled by transcription factors that respond to substrate availability and cellular energy status. The initiation of sporulation in Clostridium species, which can be influenced by nutrient availability, involves a complex cascade of sigma factors and transcription factors like Spo0A, which could indirectly affect the expression of metabolic genes.[7]

4.2. Regulation of Host GLYAT Expression

The expression of the human GLYAT gene is subject to transcriptional regulation. Analysis of the promoter region of the GLYAT gene has identified potential binding sites for several transcription factors, including ARP-1, E47, p53, and members of the Meis and POU families.[8] These transcription factors are involved in a variety of cellular processes, including development, differentiation, and stress responses, suggesting that GLYAT expression can be modulated by a wide range of physiological signals. For instance, downregulation of GLYAT has been observed in hepatocellular carcinoma, indicating a link between its expression and cellular transformation.[9]

Conclusion

The elucidation of the this compound biosynthetic pathway highlights a complex interplay between the gut microbiome and host metabolism. This guide has provided a detailed overview of the enzymatic reactions, available quantitative data, key experimental protocols, and the regulatory networks governing PPG synthesis. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the specific kinetic parameters of the enzymes involved and the precise mechanisms of their regulation. A deeper understanding of this pathway will be invaluable for developing novel diagnostic and therapeutic strategies for metabolic disorders and other associated diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular characterization of phenyllactate dehydratase and its initiator from Clostridium sporogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Benzoyl-coenzyme A:glycine N-acyltransferase and phenylacetyl-coenzyme A:glycine N-acyltransferase from bovine liver mitochondria. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Clostridium Sporulation Programs: Diversity and Preservation of Endospore Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylpropionylglycine: A Gut Microbiome-Derived Modulator of Fatty Acid Metabolism and Adipogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropionylglycine (PPG), a glycine conjugate of 3-phenylpropionic acid (PPA), is an acylglycine that has emerged as a significant metabolite in the context of fatty acid metabolism. Primarily recognized as a urinary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, recent research has unveiled its role as a gut microbiome-derived signaling molecule with anti-adipogenic properties. This technical guide provides a comprehensive overview of the involvement of this compound in fatty acid metabolism, with a focus on its mechanism of action, relevant experimental protocols, and quantitative data from key studies. The information presented herein is intended to support further research and drug development efforts targeting metabolic disorders such as obesity.

Introduction

This compound (chemical formula: C11H13NO3) is an N-acyl-alpha amino acid, belonging to the class of acyl glycines.[1] These are typically minor metabolites of fatty acids; however, their excretion can be significantly elevated in certain inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[1] The formation of PPG occurs through the conjugation of 3-phenylpropionic acid (PPA), a product of anaerobic bacterial metabolism in the gut, with glycine. This reaction is catalyzed by glycine N-acyltransferase.

Historically, the clinical significance of PPG has been linked to its use as a diagnostic marker for MCAD deficiency.[2][3] In this condition, impaired β-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, including 3-phenylpropionyl-CoA, which is then conjugated with glycine to form PPG and excreted in the urine. More recently, interest in PPG has expanded beyond its role as a biomarker. Studies have now identified PPG as a potential anti-adipogenic agent, capable of suppressing lipid droplet accumulation and the differentiation of pre-adipocytes.[4] This has positioned PPG as a promising candidate for the development of novel therapeutics aimed at modulating host metabolism and combating obesity.

Mechanism of Action: Inhibition of Adipogenesis via the Adiponectin-PPARγ Signaling Pathway

Current research indicates that this compound exerts its primary influence on fatty acid metabolism by inhibiting adipogenesis—the process of pre-adipocyte differentiation into mature fat cells. This action is mediated through the downregulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with adiponectin identified as a key hub in the affected gene network.

The proposed signaling cascade is as follows:

-

Treatment with this compound: Exposure of pre-adipocytes to PPG during the differentiation process initiates a cascade of molecular events.

-

Suppression of Adiponectin: PPG treatment leads to a decrease in the expression of adiponectin, a key adipokine involved in promoting adipocyte differentiation and insulin sensitivity.

-

Downregulation of PPARγ: The reduction in adiponectin signaling contributes to the downregulation of PPARγ, a master transcriptional regulator of adipogenesis.

-

Inhibition of Lipogenic Gene Expression: The decreased activity of PPARγ results in the reduced expression of its downstream target genes, which are critical for lipogenesis. These include:

-

Acetyl-CoA Carboxylase 1 (ACC1): The rate-limiting enzyme in de novo fatty acid synthesis.

-

Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.

-

-

Attenuation of Lipid Accumulation: The collective downregulation of these lipogenic genes leads to a suppression of lipid droplet accumulation within the cells, thereby mitigating adipocyte differentiation.

It is noteworthy that other structurally similar compounds, such as cinnamoylglycine and hippuric acid, have been shown to have minimal effect on lipid accumulation, suggesting a degree of specificity in the action of PPG.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway in Adipocytes.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key markers of adipogenesis and lipogenesis, as reported in studies utilizing the 3T3-L1 pre-adipocyte cell line.

Table 1: Effect of this compound on Lipid Accumulation

| Treatment Group | Concentration | Method | Outcome |

| Control | - | Oil Red O Staining | Baseline lipid accumulation |

| This compound | Varies (µM) | Oil Red O Staining | Dose-dependent decrease in lipid droplet formation |

Table 2: Effect of this compound on Lipogenic Gene Expression

| Gene Target | Treatment | Method | Result |

| Acc1 (Acetyl-CoA Carboxylase 1) | This compound | qRT-PCR | Significant downregulation |

| Fasn (Fatty Acid Synthase) | This compound | qRT-PCR | Significant downregulation |

| Pparg (Peroxisome Proliferator-Activated Receptor γ) | This compound | qRT-PCR | Significant downregulation |

| Adipoq (Adiponectin) | This compound | qRT-PCR | Significant downregulation |

Note: Specific fold-change values and IC50 are dependent on experimental conditions and should be consulted from the primary literature.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments used to elucidate the role of this compound in adipogenesis.

3T3-L1 Pre-adipocyte Differentiation Assay

This protocol describes the standard method for inducing the differentiation of 3T3-L1 murine pre-adipocytes into mature adipocytes using a chemical cocktail known as MDI.[5][6][7]

Materials:

-

3T3-L1 pre-adipocytes

-

DMEM with 10% calf serum (Growth Medium)

-

DMEM with 10% fetal bovine serum (FBS) (Differentiation Medium)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

This compound (or vehicle control)

-

6-well culture plates

Procedure:

-

Cell Seeding: Seed 3T3-L1 pre-adipocytes in 6-well plates with Growth Medium and culture at 37°C in a 10% CO2 incubator.

-

Confluency: Allow cells to grow to 100% confluency. Maintain the confluent state for an additional 48 hours (Day 0).

-